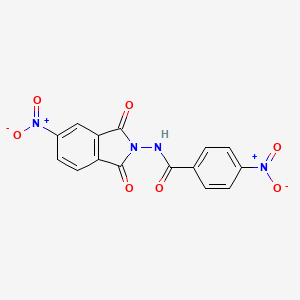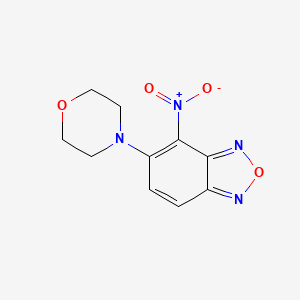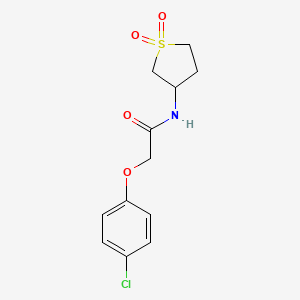
4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of isoindoline-1,3-dione derivatives and has a molecular weight of 404.34 g/mol.
Mecanismo De Acción
The mechanism of action of 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is not fully understood. However, it is known that this compound interacts with proteins and induces conformational changes. This interaction can be monitored by fluorescence spectroscopy, making it a useful tool for studying protein structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide have been studied extensively. This compound has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments is its fluorescent properties, which allow for easy detection and monitoring of protein conformational changes. Additionally, its ability to inhibit Aβ aggregation and induce apoptosis in cancer cells make it a valuable tool for studying these diseases. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experiments.
Direcciones Futuras
There are many future directions for research on 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One potential direction is the development of new derivatives with improved properties for use in cancer therapy and Alzheimer's disease treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interaction with proteins. Finally, more research is needed to explore the potential applications of this compound in other areas of scientific research.
Métodos De Síntesis
The synthesis of 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves the reaction of 5-nitroisophthalic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound. This method has been used successfully to synthesize large amounts of 4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide for scientific research.
Aplicaciones Científicas De Investigación
4-nitro-N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been used in various scientific research applications. One of the most common uses of this compound is as a fluorescent probe for the detection of protein conformational changes. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been studied for its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-nitro-N-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O7/c20-13(8-1-3-9(4-2-8)18(23)24)16-17-14(21)11-6-5-10(19(25)26)7-12(11)15(17)22/h1-7H,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOADJYDFIYWQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930713.png)
![3-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4930715.png)
![ethyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4930730.png)
![N-cyclopentyl-2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B4930737.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930754.png)

![4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline](/img/structure/B4930770.png)
![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4930790.png)
![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![4-[(4-biphenylylcarbonyl)amino]phenyl 4-biphenylcarboxylate](/img/structure/B4930818.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)